Ammonium barbiturate

Description

Historical Development of Barbituric Acid Chemistry

The journey into the chemistry of barbiturates began in 1864 when German chemist Adolf von Baeyer first synthesized barbituric acid. orgsyn.org This was achieved through the condensation of urea (B33335) and diethyl malonate. orgsyn.org While barbituric acid itself was not found to be pharmacologically active, this seminal discovery opened the door to a vast new area of organic synthesis. mdpi.com

In the early 20th century, two German scientists, Emil Fischer and Joseph von Mering, discovered that derivatives of barbituric acid possessed potent sedative and hypnotic properties. nih.gov This led to the introduction of the first medicinally used barbiturate (B1230296), barbital, in 1903. irapa.org Subsequently, a plethora of barbiturate derivatives were synthesized by modifying the substituents at the 5-position of the barbituric acid ring, leading to a wide range of therapeutic agents. mdpi.com Over 2,500 barbiturates have been synthesized to date, with around 50 having been used clinically for their sedative, hypnotic, anticonvulsant, and anesthetic properties. mdpi.comnih.gov

Fundamental Chemical Structure of Barbituric Acid (Pyrimidinetrione Scaffold)

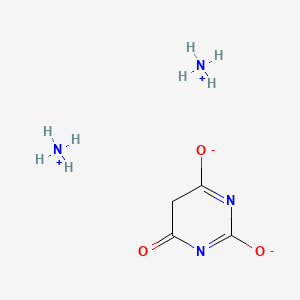

Barbituric acid, chemically known as 2,4,6(1H,3H,5H)-pyrimidinetrione, is a heterocyclic organic compound based on a pyrimidine (B1678525) ring. mdpi.com Its core structure, the pyrimidinetrione scaffold, is a six-membered ring containing two nitrogen atoms and three carbonyl groups at positions 2, 4, and 6. mdpi.com

The structure of barbituric acid is characterized by its acidic nature, which is a consequence of the two active hydrogen atoms on the methylene (B1212753) group at the 5-position, flanked by the two carbonyl groups. This positioning allows for the delocalization of the negative charge upon deprotonation, stabilizing the resulting conjugate base, the barbiturate ion. iucr.org

Chemical Principles Governing Ammonium (B1175870) Salt Formation from Barbituric Acids

The formation of ammonium barbiturate is a classic acid-base reaction. Barbituric acid acts as a weak acid, while ammonia (B1221849) (NH₃) functions as a weak base. In an aqueous solution, barbituric acid can donate a proton (H⁺) from its active methylene group to a molecule of ammonia. The ammonia molecule accepts the proton to form the ammonium ion (NH₄⁺), and the barbituric acid is converted into the barbiturate ion (C₄H₃N₂O₃⁻). ontosight.ai

C₄H₄N₂O₃ + NH₃ ⇌ [NH₄]⁺[C₄H₃N₂O₃]⁻

The equilibrium of this reaction depends on the relative acidity of barbituric acid and the basicity of ammonia. The presence of the ammonium ion in the salt form can affect the compound's physical and chemical properties, such as its solubility, compared to the parent barbituric acid. ontosight.ai

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

67008-01-9 |

|---|---|

Molecular Formula |

C4H10N4O3 |

Molecular Weight |

162.15 g/mol |

IUPAC Name |

diazanium;6-oxo-5H-pyrimidine-2,4-diolate |

InChI |

InChI=1S/C4H4N2O3.2H3N/c7-2-1-3(8)6-4(9)5-2;;/h1H2,(H2,5,6,7,8,9);2*1H3 |

InChI Key |

XNDLCVVPLCWBGH-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=NC(=NC1=O)[O-])[O-].[NH4+].[NH4+] |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Mechanisms for Barbituric Acid Derivatives and Ammonium Salts

Classical Condensation Reactions in Barbiturate (B1230296) Synthesis

The foundational method for synthesizing the core structure of barbiturates, barbituric acid, is through a condensation reaction. This class of reactions is crucial for forming the heterocyclic pyrimidine (B1678525) ring that defines these compounds.

The classical and most common synthesis of barbituric acid involves the condensation of a malonic ester derivative with urea (B33335). uno.eduscielo.br This reaction is typically carried out in the presence of a strong base, such as sodium ethoxide, which acts as a catalyst. uno.eduirapa.org The principle of this reaction involves the nucleophilic acyl substitution where the amino groups of urea attack the carbonyl carbons of the malonic ester. The process begins with the deprotonation of the malonic ester by the base to form a reactive enolate. This is followed by the addition of urea and a subsequent cyclization reaction, which, after acidification, yields barbituric acid. uno.edu The reaction is generally performed under reflux conditions, often in an ethanol (B145695) solvent, and can take several hours to complete. researchgate.net

Diethyl malonate is a highly valuable and frequently used precursor in the synthesis of barbiturates. researchgate.netresearchgate.net Its importance stems from the unique reactivity of the methylene (B1212753) group (the CH₂ group) positioned between the two carbonyl groups. researchgate.net The hydrogens on this methylene group are particularly acidic due to the electron-withdrawing effect of the adjacent ester functionalities. This acidity allows for easy deprotonation by a base like sodium ethoxide, forming a stable enolate ion. uno.eduacs.org This enolate is a potent nucleophile that readily reacts with urea in the condensation reaction. uno.edu The versatility of diethyl malonate also allows for the synthesis of various barbiturate derivatives by first substituting one or both of its acidic hydrogens with other functional groups before the condensation with urea. ingentaconnect.com

| Reactant | Role | Reference |

| Diethyl Malonate | Key precursor, provides the carbon backbone for the pyrimidine ring. | researchgate.netresearchgate.net |

| Urea | Source of the nitrogen atoms in the heterocyclic ring. | uno.eduscielo.br |

| Sodium Ethoxide | Base catalyst, facilitates the formation of the reactive enolate. | uno.eduirapa.org |

| Ethanol | Solvent for the reaction. | researchgate.net |

| Hydrochloric Acid | Used for acidification to precipitate the final product. | uno.eduresearchgate.net |

Direct and Indirect Synthesis of Ammonium (B1175870) Barbiturate Salts

Ammonium barbiturate salts are formed through acid-base reactions or more complex multi-component reactions, resulting in ionic compounds.

The synthesis of bis-barbiturate ammonium salts involves the reaction of barbituric acid derivatives with specific amines or the creation of complex structures where two barbiturate moieties are linked. One documented approach involves the reaction of a dipodal aldehyde with barbituric acid derivatives. nih.gov For instance, the reaction of 4,4'-((6-(diethylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))bis(3-methoxybenzaldehyde) with barbituric acid under microwave-assisted, solvent-free conditions can yield dipodal oxybenzylidene barbiturate derivatives. nih.gov Another relevant synthesis involves reacting diamines of the type H₂N-(CH₂)n-NH₂ with dithiocyclohexylidene barbiturates. scielo.brscielo.br Depending on the length of the alkane chain (n), this reaction can lead to the formation of bicyclic compounds (for n=2, 3, 4) or macrocyclic structures containing two barbiturate rings (for n=6). scielo.brscielo.br These syntheses demonstrate methods to create complex molecules containing two barbiturate units, which can exist as ammonium salts depending on the reaction conditions and the basicity of the nitrogen atoms involved.

The formation of this compound salts can be achieved through a direct acid-base reaction between barbituric acid (or its derivatives) and an amine. Barbituric acid is acidic, and amines are basic, allowing for proton transfer to form an ammonium cation and a barbiturate anion. researchgate.net This principle is utilized in various synthetic strategies. For example, new barbiturate salts containing a 2-aminopyridinium moiety have been synthesized through a three-component condensation reaction involving C-H acids, pyrimidine-tetraones, and 2-aminopyridines without a catalyst. researchgate.net Similarly, the reaction of arylaldehydes, N,N'-dimethylbarbituric acid, and amines like morpholine (B109124) or piperidine (B6355638) can produce substituted, unsymmetrical polycyclic ionic scaffolds. researchgate.net These reactions proceed under mild conditions and result in the formation of stable this compound salts.

Regioselective Synthesis of Thiobarbituric Acid Ammonium Salts

A notable example of forming a complex ammonium salt is the regioselective synthesis of a diethyl ammonium salt of a thiobarbituric acid derivative. nih.govmdpi.com This synthesis is achieved through a Michael addition reaction, which is highly regioselective. nih.govmdpi.com

In this process, N,N-diethylthiobarbituric acid is reacted with a dienone, specifically (E)-(1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one, in the presence of diethylamine (B46881) which acts as a base. nih.govmdpi.com The reaction is conducted at room temperature and is completed rapidly. nih.govmdpi.com The diethylamine facilitates the deprotonation of the thiobarbituric acid, forming a carbanion. This carbanion then acts as a nucleophile in a Michael addition to the dienone. nih.gov The resulting product is a diethyl ammonium salt where the negative charge on the thiobarbiturate moiety is stabilized by delocalization between the adjacent carbonyl groups. nih.govmdpi.com This method is highly specific, and no cyclization or nucleophilic addition to the carbonyl group of the dienone is observed. nih.govmdpi.com

| Reactant/Product | Chemical Name | Role/Significance | Reference |

| Starting Material 1 | N,N-diethylthiobarbituric acid | The acidic thiobarbiturate precursor. | nih.govmdpi.com |

| Starting Material 2 | (E)-(1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one | The dienone substrate for the Michael addition. | nih.govmdpi.com |

| Base/Amine | Diethylamine (NHEt₂) | Acts as a base to form the salt and catalyze the reaction. | nih.govmdpi.com |

| Product | diethylammonium(E)-5-(1,5-bis(4-fluorophenyl)-3-oxopent-4-en-1-yl)-1,3-diethyl-4,6-dioxo-2-thioxohexaydropyrimidin-5-ide | The final, stable diethyl ammonium salt of the thiobarbituric acid derivative. | nih.govmdpi.com |

Catalyst-Mediated Synthetic Protocols Involving Ammonium Compounds

Ammonium compounds play a crucial role as catalysts in various synthetic transformations of barbituric acid, facilitating reactions such as the Knoevenagel condensation.

Ammonium Chloride (NH4Cl)-Mediated Synthesis of 5-Arylidene Barbiturates

Ammonium chloride (NH4Cl) has been effectively utilized as a catalyst for the synthesis of 5-arylidene barbiturates. ingentaconnect.combenthamscience.comlookchem.comresearchgate.net This method is recognized for being an eco-friendly approach, often conducted in water, which simplifies the procedure and product isolation. ingentaconnect.com The reactions typically proceed to completion within a short timeframe, yielding high product yields. ingentaconnect.com

The synthesis involves the Knoevenagel condensation of barbituric acid with various aldehydes. ingentaconnect.comtandfonline.com NH4Cl acts as an enolization activator in stoichiometric amounts. ingentaconnect.com The proposed mechanism for this reaction involves the formation of an iminium ion, which facilitates the condensation process. ingentaconnect.com This method has been successfully applied to produce a range of 5-arylidene barbiturate derivatives. ingentaconnect.comscirp.org

Research has shown that this NH4Cl-mediated protocol is a convenient and efficient alternative to other catalytic systems, some of which include bismuth chloride, various clays, and other salts. ingentaconnect.comscispace.com The use of NH4Cl in water avoids the need for organic solvents and solvent extraction, as the solid products can be easily separated by filtration. ingentaconnect.comresearchgate.net

Table 2: NH4Cl-Mediated Synthesis of 5-Arylidene Barbiturates

| Barbituric Acid Derivative | Aldehyde | Catalyst | Solvent | Yield (%) | Reference |

| Barbituric acid | Various aromatic aldehydes | NH4Cl | Water | High | ingentaconnect.com |

| 1,3-Dimethylbarbituric acid | 4-Hydroxybenzaldehyde | Sulfuric acid (catalytic amount) | Methanol (B129727) | Not specified | uno.edu |

| Barbituric acid | Various aromatic aldehydes | Ce1MgxZr1-xO2 | Solvent-free (microwave) | Not specified | scispace.com |

General Derivatization Strategies in Barbiturate Synthesis

The barbiturate ring system offers multiple sites for functionalization, allowing for the synthesis of a diverse array of derivatives with tailored properties. Key derivatization strategies include alkylation, acylation, esterification, and ring-opening reactions. mdpi.com

Alkylation Reactions on the Pyrimidine Ring

Alkylation is a fundamental reaction for modifying the pyrimidine ring of barbiturates, primarily at the nitrogen atoms. mdpi.comlibretexts.org This process is crucial for the synthesis of many barbiturate compounds. mdpi.com N-alkylation can be achieved through various methods, including base-catalyzed reactions. nih.gov

The synthesis of N,N'-dialkyl barbituric acids has been reported, involving the reaction of a barbituric acid with an alkylating agent in the presence of a base like potassium carbonate. publish.csiro.aucapes.gov.br This method has been used to prepare compounds such as N,N'-diethylbarbital. publish.csiro.au The reaction of 5,5-disubstituted barbituric acids with alkylating agents can lead to mono- or di-substituted products, depending on the reaction conditions and the nature of the barbiturate. tandfonline.comtandfonline.com For instance, reactions that proceed through enolate ion formation often yield a mixture of unsubstituted, monosubstituted, and disubstituted derivatives. tandfonline.comtandfonline.com

Furthermore, the alkylation of thiobarbiturates can occur on both nitrogen and sulfur atoms. cdnsciencepub.com For example, methylation of 5,5-dialkylthiobarbiturates can result in N-methylation along with some S-methylation. cdnsciencepub.com The resulting S-alkylated thioethers are often unstable and can hydrolyze to the corresponding barbituric acids. cdnsciencepub.com

The position of alkylation can significantly influence the properties of the resulting barbiturate derivative. tandfonline.comnih.gov For instance, placing alkyl or aryl groups at the C-5 position is a common strategy. tandfonline.com The synthesis of these C-5 substituted barbiturates often relies on the malonic ester synthesis, where diethyl malonate is first alkylated and then condensed with urea. libretexts.orgwikipedia.org

Table 3: Examples of Alkylation Reactions on Barbiturates

| Barbiturate Substrate | Alkylating Agent | Base/Catalyst | Product | Reference |

| Barbituric acid | Alkyl halides | Potassium carbonate | N,N'-Dialkyl barbituric acids | publish.csiro.aucapes.gov.br |

| Phenobarbital (B1680315) | N-alkylated ureas/thioureas | Base-catalyzed | N1-monoalkylated and N1,N2-dialkylated phenobarbitones | nih.gov |

| 5,5-Dialkylthiobarbiturates | Dimethyl sulphate | Alkaline solution | N-methylated and S-methylated thiobarbiturates | cdnsciencepub.com |

| Diethyl malonate | Alkyl halides | Sodium ethoxide | Disubstituted malonic esters (precursors to 5,5-disubstituted barbiturates) | libretexts.org |

Acylation and Esterification Reactions

Acylation and esterification are other important functional group transformations for barbituric acid derivatives. mdpi.com These reactions allow for the introduction of acyl and ester moieties, further diversifying the chemical space of barbiturates.

The synthesis of 5-acetamido substituted barbiturates has been achieved by condensing alkylated acetamido malonic esters with urea or thiourea. cdnsciencepub.com This introduces an acetylated amino group at the C-5 position. cdnsciencepub.com

Acylation can also occur at the nitrogen atoms of the pyrimidine ring. For instance, the synthesis of N-acyl urea derivatives can be achieved through the condensation of N-alkyl, N'-aryl carbodiimides with malonic acid monoesters, which can then be cyclized to form C-monosubstituted barbiturates. researchgate.net

Ring-Opening Reactions of Barbituric Acid Derivatives

The pyrimidine ring of barbituric acid derivatives is susceptible to hydrolytic cleavage under certain conditions. tandfonline.com The rate and products of this ring-opening reaction are influenced by factors such as pH and the nature of the substituents on the ring. oup.comrsc.orgrsc.org

Hydrolysis of barbiturates typically increases with pH, leading to the degradation of the pyrimidine ring. oup.com For example, the hydrolysis of phenobarbital at high pH yields 2-phenylbutyric acid as a major decomposition product. oup.com The presence of formaldehyde (B43269) has been shown to accelerate this decomposition. oup.com

The stability of the barbituric acid ring is relatively high in vivo, and hydrolytic cleavage is generally a minor metabolic pathway. tandfonline.com However, under specific laboratory conditions, the ring can be opened. For instance, the degradation of certain spirobarbiturates proceeds via pyrimidine ring opening at the 1-6 position, which is characteristic of the hydrolysis of 5,5-disubstituted barbiturate monoanions. rsc.org The substituents at the C-5 position play a significant role in the hydrolytic stability of the barbiturate ring, with bulky alkyl or cycloalkyl groups generally decreasing the rate of hydrolysis due to steric shielding. rsc.orgrsc.org Conversely, unsaturated or aromatic substituents can increase the hydrolytic reactivity. rsc.org

Enzymatic ring-opening of pyrimidines is also known, with enzymes like barbiturase catalyzing the conversion of barbiturate to ureido malonic acid. umich.edu

Advanced Structural Characterization and Spectroscopic Analysis of Barbituric Acid Ammonium Salts

X-ray Crystallography for Solid-State Structure Determination

Single-Crystal X-ray Diffraction Analysis of Barbiturate (B1230296) Ammonium (B1175870) Salts

Single-crystal X-ray diffraction (SC-XRD) has been successfully employed to analyze derivatives of barbiturate ammonium salts, providing unambiguous structural confirmation. researchgate.net For instance, the analysis of dimethyl ammonium 5-(2,4-dinitrophenyl)-1,3-dimethyl barbiturate, a related molecular salt, was conducted on a single crystal with dimensions of 0.15 mm x 0.26 mm x 0.28 mm. niscpr.res.in The crystallographic data confirmed its structure and provided detailed metric parameters. niscpr.res.inniscpr.res.in

Studies on various barbituric acid derivatives confirm that SC-XRD is an indispensable tool for solving their molecular structures. researchgate.net The reaction of barbituric acid with ammonia (B1221849) has been shown to yield a single crystalline product, NH₄(C₄H₃N₂O₃), which was investigated by single-crystal X-ray diffraction to confirm its structure. rsc.org

Below is a table summarizing crystallographic data for a representative dimethyl ammonium barbiturate derivative, illustrating the type of information obtained from SC-XRD analysis. niscpr.res.inniscpr.res.in

| Parameter | Value |

| Compound | Dimethyl ammonium 5-(2,4-dinitrophenyl)-1,3-dimethyl barbiturate |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 11.5729 (15) |

| b (Å) | 8.6857 (11) |

| c (Å) | 16.701 (2) |

| Z | 4 |

Analysis of Molecular Conformation and Packing in Crystal Lattices

The crystal packing of barbiturate ammonium salts is heavily influenced by intermolecular hydrogen bonds. niscpr.res.in In the structure of trimethylammonium 5-(2,4-dinitrophenyl)-1,3-dimethyl barbiturate, for example, the primary interactions are N—H···O hydrogen bonds that link the trimethylammonium cations to the barbiturate anions. researchgate.net These interactions are fundamental in forming the three-dimensional network of the crystal. niscpr.res.in

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for characterizing the structure of molecules in solution. For barbiturate ammonium salts, ¹H-NMR and ¹³C-NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. researchgate.net

Proton (¹H-NMR) and Carbon-13 (¹³C-NMR) Characterization

The ¹H-NMR and ¹³C-NMR spectra of barbiturate ammonium derivatives have been characterized, confirming their molecular structure. niscpr.res.inniscpr.res.in In the ¹H-NMR spectrum of dimethyl ammonium 5-(2,4-dinitrophenyl)-1,3-dimethyl barbiturate, recorded in DMSO-d₆, characteristic signals for the methyl and aromatic protons are observed. niscpr.res.in The protons of the N-CH₃ groups appear as a singlet, while the protons on the aromatic ring appear at distinct chemical shifts due to the influence of the nitro groups. niscpr.res.in

The ¹³C-NMR spectrum provides complementary information, showing distinct signals for each carbon atom in a unique chemical environment. niscpr.res.in For the same dimethyl this compound derivative, the spectrum indicated ten different carbon environments, consistent with the proposed structure. niscpr.res.in A notable peak at 87.16 ppm was attributed to the formation of a new C=C bond within the barbiturate ring system. niscpr.res.in

The following table summarizes representative NMR spectral data for a dimethyl this compound derivative. niscpr.res.in

| Nucleus | Chemical Shift (δ) ppm | Assignment |

| ¹H-NMR | 3.11 (s, 6H) | Methyl protons of N-CH₃ groups |

| 8.18 | Ring protons adjacent to nitroaromatic moiety | |

| 8.39 | Ring protons flanked by nitro groups | |

| ¹³C-NMR | 87.16 | C=C bond in the barbiturate ring |

Vibrational Spectroscopy

Vibrational spectroscopy techniques, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. americanpharmaceuticalreview.com

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a key method for identifying the functional groups in this compound and its derivatives. The spectrum provides a molecular "fingerprint" based on the vibrational frequencies of its chemical bonds. europa.eu For amine salts, a characteristic broad absorption band is typically observed in the region of 2900-3500 cm⁻¹. niscpr.res.in This band arises from the N-H stretching vibrations of the ammonium cation. walshmedicalmedia.com

In the analysis of ammonium salts like ammonium acetate, N-H stretching vibrations of the NH₄⁺ group are found in the 3024-3586 cm⁻¹ region, while N-H bending vibrations appear around 1533-1563 cm⁻¹. walshmedicalmedia.com Similar absorptions are expected for this compound. The barbiturate ring itself has characteristic absorptions, including C=O stretching vibrations. In a related barbiturate derivative, asymmetric and symmetric stretching modes of a nitro group were found at 1522 cm⁻¹ and 1330 cm⁻¹, respectively. niscpr.res.in The carbonyl (C=O) stretching bands in barbiturates are typically strong and appear in the region of 1650-1750 cm⁻¹. optica.org

The table below lists key FT-IR absorption bands and their corresponding functional group assignments relevant to this compound. niscpr.res.inwalshmedicalmedia.comnih.gov

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |

| 3500 - 2900 | N-H Stretch (broad) | Ammonium ion (NH₄⁺) |

| 1750 - 1650 | C=O Stretch | Carbonyl groups in the barbiturate ring |

| ~1640 | N-H Bend | In-plane deformation of N-H bond researchgate.net |

| ~1420 | N-H Bend | Bending vibrations of the NH₄⁺ group |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful analytical tool for investigating the electronic transitions within molecules. azooptics.com It measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing valuable information about the molecular structure and concentration of compounds. azooptics.com

Enhancement Techniques for UV Detection of Barbiturates

The detection of barbiturates using UV spectroscopy can be challenging due to their limited absorbance at wavelengths above 230 nm and potential interference from other compounds in complex samples. govst.edu To overcome these limitations, several enhancement techniques have been developed.

One effective method is post-column photochemical derivatization . govst.edu This technique involves irradiating the eluate from a high-performance liquid chromatography (HPLC) column with UV light. capes.gov.br This photochemical reaction can cause a dealkylation at the 5-position of the barbiturate molecule, resulting in a significant bathochromic shift and the appearance of a strong spectral band around 270 nm. capes.gov.br This enhancement in UV detection allows for much higher specificity in the analysis of barbiturates in biological samples. capes.gov.br The use of an on-line photoreactor in an HPLC system facilitates the identification of these drugs in unknown samples through the analysis of absorbance ratios. capes.gov.br

Another approach to enhance detectability is through post-column ionization . This method, when applied in HPLC, has been shown to improve the detection of barbiturates. acs.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns.

Electron Impact (EI) and Chemical Ionization (CI) Mass Spectrometry

Electron Impact (EI) mass spectrometry is a "hard" ionization technique that involves bombarding the analyte with high-energy electrons (typically 70 eV). kyushu-u.ac.jp This process leads to extensive fragmentation of the molecule, producing a characteristic mass spectrum that can serve as a molecular fingerprint. kyushu-u.ac.jp While EI-MS is useful for discriminating between barbiturates with identical molecular weights due to their unique fragmentation patterns, it often results in the absence of a clear molecular ion peak, as barbiturates tend to dissociate readily. kyushu-u.ac.jptandfonline.com However, for some barbiturates like secobarbital and phenobarbital (B1680315), a molecular ion can be observed in their EI mass spectra. kyushu-u.ac.jp A rapid method for detecting barbiturates in serum has been developed using EI-selected ion monitoring (EI-SIM), where the base peak ions of various barbiturates are monitored. nih.gov

Chemical Ionization (CI) mass spectrometry , in contrast, is a "soft" ionization technique. govst.edunih.gov In CI-MS, ions are produced through the collision of the analyte with ions of a reagent gas, such as methane (B114726), isobutane, or ammonia. govst.edu This is a lower-energy process that results in less fragmentation and typically produces a prominent quasi-molecular ion, such as [M+H]⁺. tandfonline.comlittlemsandsailing.com The use of methane as a reagent gas in CI-MS has been shown to generate base peak molecular ions for all analyzed barbiturates. tandfonline.com This makes CI-MS particularly useful for determining the molecular weight of barbiturates. littlemsandsailing.com The mass spectrum of barbiturates in CI can be characterized by the attachment of C₂H₅⁺ and C₃H₅⁺ to the parent ion, resulting in (M+29)⁺ and (M+41)⁺ peaks. littlemsandsailing.com

The complementary nature of EI and CI makes their combined use, often with a particle beam interface for HPLC coupling, a powerful tool for barbiturate identification. tandfonline.comtandfonline.com

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule and its fragments. tandfonline.com This capability is crucial for distinguishing between compounds that may have the same nominal mass but different elemental formulas. The use of HRMS in conjunction with techniques like ultra-high-performance liquid chromatography (UHPLC) has become increasingly common for the determination of drugs in biological samples due to its accuracy and sensitivity. tandfonline.com Comprehensive drug screening using LC-HRMS enables the identification of a vast number of compounds in a single analysis. nih.gov

Tandem Mass Spectrometry (MS/MS) , also known as MS², involves multiple stages of mass analysis. In a typical MS/MS experiment, a precursor ion of interest is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are then analyzed in a second mass analyzer. This technique provides a high degree of specificity and is widely used for the quantitative analysis of drugs in complex matrices. kosfaj.orgnih.gov LC-MS/MS methods have been developed for the simultaneous determination of multiple barbiturates in various samples, such as raw milk and whole blood. kosfaj.orgnih.govresearchgate.net These methods offer high sensitivity, with limits of detection often in the low ng/mL range. kosfaj.orgresearchgate.net

The combination of UHPLC with MS/MS (UHPLC-MS/MS) is a particularly powerful technique for analyzing barbiturates, offering rapid and sensitive detection. nih.gov

Differentiation of Structural Isomers by UHPLC-HRMS (e.g., Amobarbital and Pentobarbital)

A significant analytical challenge in barbiturate analysis is the differentiation of structural isomers, such as amobarbital and pentobarbital (B6593769), which have the same molecular weight. nih.gov While mass spectrometry alone may not distinguish between these isomers, coupling it with a high-performance separation technique like UHPLC can achieve this separation. nih.gov

Several studies have demonstrated the successful separation and identification of amobarbital and pentobarbital using UHPLC-HRMS. nih.govtandfonline.comnih.gov The key to this separation lies in the optimization of the chromatographic conditions, including the choice of the analytical column and the mobile phase composition. nih.govtandfonline.com For example, while some C18 columns under gradient elution may fail to separate these isomers, others, particularly when used with an isocratic elution, can provide baseline resolution. nih.govtandfonline.comresearchgate.net Specifically, a Phenomenex Kinetex® EVO C-18 column with an isocratic mobile phase of 80% pure water and 20% acetonitrile (B52724) has been shown to be highly effective in separating amobarbital and pentobarbital. researchgate.net

A validated UHPLC-HRMS method has been developed that utilizes two different UHPLC conditions: one for the general determination of a suite of barbiturates and a second, optimized condition specifically for the identification of the structural isomers amobarbital and pentobarbital. tandfonline.comnih.govnih.govijsra.net This approach allows for both comprehensive screening and accurate isomer differentiation. ijsra.net

Table of Research Findings on Barbiturate Analysis

| Analytical Technique | Key Findings | References |

|---|---|---|

| UV-Vis Spectroscopy | Barbiturates show characteristic UV absorption, influenced by pH. | bspublications.net |

| Limited absorbance above 230 nm. | govst.edu | |

| Post-Column Photochemical Derivatization | Enhances UV detection by causing a bathochromic shift to ~270 nm. | capes.gov.br |

| Increases specificity for barbiturate analysis in biological samples. | capes.gov.br | |

| Electron Impact Mass Spectrometry (EI-MS) | Provides characteristic fragmentation patterns for structural elucidation. | tandfonline.com |

| Often lacks a clear molecular ion peak due to extensive fragmentation. | kyushu-u.ac.jp | |

| Chemical Ionization Mass Spectrometry (CI-MS) | A "soft" ionization technique that produces a prominent quasi-molecular ion. | tandfonline.comlittlemsandsailing.com |

| Useful for determining the molecular weight of barbiturates. | littlemsandsailing.com | |

| High-Resolution Mass Spectrometry (HRMS) | Provides accurate mass measurements for determining elemental composition. | tandfonline.com |

| Tandem Mass Spectrometry (MS/MS) | Offers high specificity and sensitivity for quantitative analysis. | kosfaj.orgnih.gov |

| UHPLC-HRMS | Enables the separation and differentiation of structural isomers like amobarbital and pentobarbital. | nih.govtandfonline.comresearchgate.net |

| Requires optimization of chromatographic conditions for successful separation. | nih.govtandfonline.comresearchgate.net |

Table of Compound Names

| Compound Name |

|---|

| Allobarbital |

| Amobarbital |

| Barbital |

| Butabarbital |

| Butalbital |

| Butethal |

| Cyclobarbital |

| Glutethimide |

| Hexobarbital |

| Mephobarbital |

| Methyprylon |

| Pentobarbital |

| Phenobarbital |

| Phenobarbital-d5 |

| Phenytoin |

| Secobarbital |

| Thiobarbital |

| Thiopental |

| Thiopental sodium |

Computational and Theoretical Investigations of Barbituric Acid Ammonium Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It has become a staple in the study of barbiturate (B1230296) derivatives due to its balance of accuracy and computational cost. dergipark.org.trresearchgate.net

Theoretical geometry optimization is a critical first step in computational studies, aiming to find the lowest energy arrangement of atoms in a molecule. For barbiturate systems, DFT methods, such as those employing the B3LYP functional, have been shown to provide geometric parameters that are in good agreement with experimental data from X-ray crystallography. researchgate.net

In the case of ammonium (B1175870) barbiturate, the core components are the ammonium cation (NH₄⁺) and the barbiturate anion. The barbiturate anion results from the deprotonation of barbituric acid at the C5 methylene (B1212753) group, as the negative charge can be effectively delocalized over the adjacent carbonyl groups. mdpi.com Computational studies on the barbiturate anion itself are fundamental to understanding the geometry of the salt. The triketo form is generally the most stable tautomer of neutral barbituric acid in the gas phase and solution. ias.ac.innih.gov Upon deprotonation to form the anion, significant changes occur in the ring's bond distances, with a notable planarity being a key feature. ias.ac.in

Table 1: Selected Calculated Geometric Parameters for Barbiturate Anion Derivatives

| Parameter | Compound | Method | Value | Reference |

| Dihedral Angle (Pyrimidine/Benzene) | Trimethylammonium 2,4,6-trinitrophenylbarbiturate | X-ray Diffraction | 44.0 (3)°, 45.7 (3)° | researchgate.net |

| Dihedral Angle (Pyrimidine/Benzene) | Triethyl-ammonium 2,4-dinitro-phenyl-barbiturate | X-ray Diffraction | 41.12 (6)° | nih.gov |

Time-dependent DFT (TD-DFT) is a widely used method to calculate the electronic absorption spectra of molecules. These calculations can predict the energies of electronic transitions, such as the π-π* transitions common in conjugated systems. In barbiturate derivatives, the electronic spectra are sensitive to the tautomeric form and the substitution pattern. thieme-connect.com

The enol form of a 5-aryl substituted barbituric acid, for example, creates a conjugated π-system that extends to the aryl substituent, leading to characteristic UV/Vis absorptions. thieme-connect.com The barbiturate anion, being a strong electron-donating group, significantly affects the electronic transitions. thieme-connect.com Calculations on barbiturate anions have been performed to understand their optical properties, showing that the electronic structure is key to their potential use as non-linear optical (NLO) materials. acs.org

A TD-DFT study on a barbiturate derivative, 5,5-diethyl-1,3-Bis(2-(3-methyl-3-phenylcyclobutyl)-2-oxoethyl)pyrimidine-2,4,6(1H,3H,5H)-trione, predicted the longest wavelength absorption band at 257.8 nm, which was attributed to the HOMO→LUMO transition. researchgate.net Such studies provide insight into how structural modifications tune the electronic properties.

Table 2: Predicted Electronic Transitions for a Barbiturate Derivative

| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Contribution | Reference |

| S₀ → S₁ | 257.8 | 0.0276 | HOMO→LUMO (86%) | researchgate.net |

Note: Data from a representative barbiturate derivative illustrates the type of information obtained from TD-DFT calculations.

Charge decomposition analysis is a computational technique used to study the nature of interactions between molecular fragments. It partitions the interaction energy into physically meaningful components like electrostatic, exchange-repulsion, polarization, and charge-transfer terms. researchgate.net This analysis is particularly valuable for understanding the hydrogen bonding and ionic interactions within the ammonium barbiturate system.

For the barbiturate anion itself, the negative charge is delocalized, primarily involving the nitrogen and oxygen atoms of the pyrimidine (B1678525) ring. uni-muenchen.de DFT calculations on barbiturate-chloride complexes have shown that even the C-H bond at the 5-position can act as a hydrogen bond donor, a feature elucidated by analyzing the electron charge density at the bond critical points using the Quantum Theory of Atoms in Molecules (QTAIM). researchgate.netconicet.gov.ar This highlights the complexity of intermolecular forces beyond simple electrostatic attraction.

Studies on Tautomeric Equilibria and Proton Shift Mechanisms

Barbituric acid and its derivatives can exist in several tautomeric forms due to the mobility of protons. acs.org The main types of tautomerism are keto-enol (involving the C5 methylene group and an adjacent carbonyl) and lactam-lactim (involving the N-H and C=O groups of the amide functions). mdpi.com While the triketo form is predominant for neutral barbituric acid in most conditions, the equilibrium can be influenced by substitution, solvent, and pH. ias.ac.innih.gov

Upon formation of the barbiturate anion by deprotonation from the C5 carbon, the resulting anion is a resonance-stabilized enolate. ias.ac.inauburn.edu This enolate is the conjugate base for both the keto and enol forms of the parent acid. acs.org Theoretical studies have investigated the relative stabilities of the various tautomers of both neutral barbituric acid and its anion. Semi-empirical methods like AM1 and MNDO, as well as higher-level DFT calculations, have been employed. ias.ac.inmdpi.com For the neutral molecule, the triketo form is consistently found to be the most stable, but for the anion, the enolate form resulting from C5-deprotonation is the most stable structure. ias.ac.in

Analysis of Hydrogen Bonding Networks and Their Energetics

Hydrogen bonding is a defining feature in the crystal structures of barbiturates and their salts. mdpi.com In this compound, strong charge-assisted hydrogen bonds of the type N-H⁺···O⁻ are expected between the ammonium cation and the carbonyl oxygen atoms of the barbiturate anion.

Computational methods are used to analyze the strength and nature of these hydrogen bonds. Energy decomposition analysis can quantify the contribution of electrostatic, polarization, and other forces to the total hydrogen bond energy. researchgate.net QTAIM analysis can characterize the bond by examining the properties of the electron density at the bond critical point between the donor and acceptor atoms. researchgate.net These analyses reveal that while the electrostatic component is dominant in charge-assisted hydrogen bonds, other contributions are also significant. nih.gov The directionality and cumulative effect of these hydrogen bonds are responsible for the formation of ordered supramolecular structures, such as the ribbons and layers observed in the crystal packing of these salts. mdpi.comresearchgate.net

Table 3: Hydrogen Bond Geometries in this compound Derivatives

| Compound | Donor-H···Acceptor | D···A Distance (Å) | Reference |

| Ammonium dimethylbarbiturate | N-H⁺···O⁻ | 2.872(6) | researchgate.net |

| Ammonium dimethylbarbiturate | N-H⁺···O⁻ | 2.886(7) | researchgate.net |

| Triethyl-ammonium 2,4-dinitro-phenyl-barbiturate | N-H···O | - | nih.gov |

| Trimethylammonium 2,4,6-trinitrophenylbarbiturate | N-H···O | - | researchgate.net |

Note: The table highlights the key hydrogen bonding interaction. Specific distances are often reported as donor-acceptor distances.

Coordination Chemistry and Supramolecular Assemblies Involving Barbituric Acid Moieties and Ammonium Counterions

Barbituric Acid Derivatives as Ligands in Metal Complexation

Barbituric acid and its derivatives are versatile ligands in coordination chemistry due to the presence of multiple donor atoms, including nitrogen and oxygen. researchgate.netresearchgate.net This allows them to coordinate with a variety of metal ions, forming complexes with diverse structures and properties. researchgate.net The study of these metal complexes is driven by their potential applications in various fields, including medicine and materials science. researchgate.netpsu.eduacademicjournals.org

Investigation of Coordination Modes and Ligand Behavior

The coordination behavior of barbituric acid derivatives is influenced by several factors, including the nature of the metal ion, the substituents on the barbiturate (B1230296) ring, and the reaction conditions. researchgate.netnih.gov Barbiturates can act as monodentate, bidentate, or bridging ligands. uni-muenchen.deresearchgate.net

In many complexes, the barbiturate ligand coordinates to the metal ion through one of the deprotonated nitrogen atoms. uni-muenchen.deresearchgate.netscirp.org However, coordination through the carbonyl oxygen atoms is also common, and in some cases, the ligand can chelate to the metal ion using both a nitrogen and an oxygen atom. researchgate.netajol.info The flexibility of the barbituric acid molecule and its capacity for tautomerism contribute to its diverse coordination chemistry. academicjournals.orgnih.gov The presence of different functional groups on the barbiturate ring can also influence the coordination mode. For instance, the introduction of a Schiff base moiety can lead to multifunctional ligands with unique coordination properties. academicjournals.org

The coordination environment around the metal center is also a key aspect of the ligand behavior. For example, in some copper(II) complexes, the metal ion adopts a distorted octahedral geometry, while in others, a square planar or tetrahedral geometry is observed. psu.edutandfonline.comresearchgate.net The specific geometry is dictated by the nature of the barbiturate derivative and any other co-ligands present in the complex. psu.eduajol.info

Synthesis and Characterization of Specific Metal-Barbiturate Complexes (e.g., Cu(II), Ni(II), Co(III))

A wide range of metal-barbiturate complexes have been synthesized and characterized. The synthesis often involves the reaction of a metal salt with the barbituric acid derivative in a suitable solvent. jetir.orgmdpi.com The resulting complexes are then characterized using various techniques to determine their structure and properties.

Copper(II) Complexes: Copper(II) complexes of barbituric acid derivatives have been extensively studied. tandfonline.comresearchgate.netmdpi.combohrium.comijpbs.net These complexes are typically prepared by reacting a copper(II) salt with the corresponding barbiturate ligand. mdpi.com Characterization using techniques such as elemental analysis, infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy, and single-crystal X-ray diffraction has revealed a variety of coordination modes and geometries. tandfonline.commdpi.combohrium.com For example, in some Cu(II) complexes, the barbiturate acts as a bidentate ligand, coordinating through a nitrogen and an oxygen atom. ajol.info In others, it may act as a monodentate ligand or a bridging ligand. psu.eduuni-muenchen.de

Interactive Table: Selected Cu(II)-Barbiturate Complexes and their Properties

| Complex | Ligand | Coordination Geometry | Reference |

| Cu(HAcbDM)(H₂O)₂·H₂O | 5-acetylbarbituric-4-dimethylthiosemicarbazone | Distorted square pyramidal | mdpi.com |

| [Cu(HAcbHexim)Cl] | 5-acetylbarbituric-4N-hexamethyleneiminyl thiosemicarbazone | Distorted square pyramidal | mdpi.com |

| NaCuL₂(OH)·1.5H₂O | Phenobarbitone | Octahedral | tandfonline.com |

| KCuP₂(OH)·H₂O | Methyl Phenobarbitone | Octahedral | tandfonline.com |

Nickel(II) Complexes: Nickel(II) complexes of barbiturates have also been synthesized and characterized. scirp.orgjetir.orgrsc.orgtandfonline.comscirp.org These complexes often exhibit square planar or octahedral geometries. scirp.orgjetir.orgtandfonline.com The synthesis typically involves the direct reaction of a nickel(II) salt with the barbiturate ligand in an aqueous or alcoholic medium. scirp.orgjetir.org Spectroscopic studies, including FT-IR and UV-Vis, are crucial for elucidating the coordination of the ligand to the metal center. scirp.orgjetir.org For instance, the UV-Visible spectrum of a Ni(II) complex with sodium barbitone showed peaks confirming a square-planar environment around the nickel(II) ion. scirp.orgscirp.org

Interactive Table: Selected Ni(II)-Barbiturate Complexes and their Properties

| Complex | Ligand | Coordination Geometry | Reference |

| Ni(Tren)(Barb)(H₂O)(Barb-H)·2H₂O | 5,5-diethlybarbiturate (Barb) and tris(2-aminoethyl)amine (B1216632) (Tren) | Octahedral | tandfonline.com |

| Ni(II) barbitone complex | Sodium 5,5-dimethylbarbiturate | Square planar | jetir.org |

| Ni(II) complex of barbituric acid | Barbituric acid | Not specified | academicjournals.org |

Cobalt(III) Complexes: While less common than Cu(II) and Ni(II) complexes, Co(III) complexes with barbiturate derivatives have been reported. rsc.org The synthesis of these complexes can be more challenging and may require specific reaction conditions. Characterization data, including spectroscopic and structural analysis, are essential to confirm the formation of the desired cobalt(III) complex and to understand its coordination chemistry. rsc.org For example, novel cobalt(III) complexes containing 2-pyridinecarboxamide ligands have been synthesized and shown to have high catalytic activities. rsc.org

Supramolecular Architectures Incorporating Barbiturate Scaffolds and Ammonium (B1175870) Ions

The ability of barbituric acid derivatives to form multiple hydrogen bonds makes them excellent building blocks for the construction of supramolecular assemblies. researchgate.netwikipedia.orgresearchgate.netmdpi.com When combined with ammonium counterions, these assemblies can exhibit complex and fascinating structures. researchgate.netresearchgate.net

Role of Non-Covalent Interactions in Assembly Formation

Non-covalent interactions, particularly hydrogen bonding, play a crucial role in the formation of supramolecular architectures involving barbiturate scaffolds and ammonium ions. researchgate.netmdpi.compsu.edumdpi.com The barbiturate moiety possesses both hydrogen bond donors (N-H groups) and acceptors (C=O groups), allowing for the formation of intricate hydrogen-bonding networks. nih.govwikipedia.org

Advanced Analytical Methodologies for Barbiturate Quantification and Detection in Chemical Matrices

Chromatographic Separation Techniques

Chromatography is the cornerstone of barbiturate (B1230296) analysis, providing the necessary separation of individual analytes from each other and from matrix interferences. Various chromatographic techniques have been developed and optimized for this purpose.

High-Performance Liquid Chromatography (HPLC) and its more recent advancement, Ultra-Performance Liquid Chromatography (UPLC), are powerful tools for the analysis of barbiturates. researchgate.net These methods are favored for their ability to analyze thermolabile and non-volatile compounds without the need for derivatization.

Reversed-phase HPLC, typically employing a C18 octadecyl silica (B1680970) column, is the most common approach for barbiturate separation. rsc.org The separation is achieved using a mobile phase, often a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. rsc.orgkosfaj.org UPLC systems, which use smaller particle size columns (typically <2 µm), offer significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and much faster analysis times. researchgate.netwaters.com This high-throughput capability is particularly valuable in clinical and forensic laboratories. waters.com

Detection is commonly performed using UV detectors, with wavelengths set around 214-230 nm, although this lacks high specificity. nih.govgovst.edu To enhance specificity, diode array detectors (DAD) can be used to measure absorbance at multiple wavelengths. rsc.org The coupling of HPLC or UPLC with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) provides the highest degree of sensitivity and specificity, allowing for unambiguous identification and quantification of barbiturates even at trace levels. kosfaj.orgijsra.netnih.gov LC-MS/MS methods can differentiate structural isomers like amobarbital and pentobarbital (B6593769), which can be challenging with other techniques. ijsra.netnih.gov

| Technique | Column | Mobile Phase | Detector | Analytes | Reference |

|---|---|---|---|---|---|

| HPLC | Octadecyl silica (C18), 5 µm | Acetonitrile/water (30/70 by volume) | UV (220 nm) | Barbiturates with short alkyl chains | rsc.org |

| UPLC-MS/MS | ACQUITY UPLC BEH C18 | Alkaline mobile phase (pH 9) | QqQ-MS/MS | 15 barbiturates, including amobarbital and pentobarbital isomers | ijsra.netresearchgate.net |

| LC-ESI-MS/MS | ACQUITY UPLC CSH C18, 1.7 µm | Water and acetonitrile gradient | Triple Quad MS (ESI negative ion mode) | Phenobarbital (B1680315), pentobarbital, amobarbital, secobarbital | kosfaj.org |

| UPLC-MS/MS | Not specified | Not specified | Tandem MS | Nine barbiturates including amobarbital, butalbital, phenobarbital | nih.gov |

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a well-established and robust method for barbiturate analysis. researchgate.netnih.gov It offers excellent separation efficiency and is highly sensitive. thermofisher.com

A significant consideration for GC analysis of barbiturates is their polarity and low volatility, which can lead to poor peak shape and adsorption onto the chromatographic system. rsc.org To overcome these issues, chemical derivatization is often employed. jfda-online.com Methylation is a common derivatization strategy, converting the polar N-H groups of the barbiturate ring into less polar N-methyl groups, thereby improving chromatographic performance. nih.govnih.gov Reagents like trimethylanilinium hydroxide (B78521) (TMAH) can be used for "flash methylation" in the hot GC injection port. nih.gov

Fused silica capillary columns with phases like DB-1, OV-17, or DB-5 (5% phenyl polysiloxane) are frequently used for the separation. nih.govoup.com Detection can be achieved with a Flame Ionization Detector (FID), but mass spectrometry is preferred for its superior sensitivity and the definitive structural information it provides, which is crucial for forensic confirmation. rsc.orgunodc.org

| Column | Derivatization | Detector | Analytes | Key Findings | Reference |

|---|---|---|---|---|---|

| 13 m J & W DB-5 | Methylation (Iodomethane/TMAH) | MS | Butalbital, amobarbital, pentobarbital, secobarbital | Detection limit of ~20 ng/mL in urine. | nih.gov |

| 4 ft x 1/8 in. stainless steel, 3% OV-17 | None | FID | Four barbiturates in tablets | Recovery of 100.1% was achieved. | oup.com |

| 25 m BP-1 capillary column | Flash alkylation (N-methylation) | FID or MS | General barbiturates | Derivatization overcomes chromatographic difficulties like peak tailing. | rsc.org |

| Fused silica (e.g., DB-1, SE-54) | Not specified | MS (EI mode) | Allobarbital, amobarbital, barbital, pentobarbital, phenobarbital, secobarbital | Identification is based on comparing retention time and mass spectrum with a reference standard. | unodc.org |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method often used for screening barbiturates. researchgate.netpsu.eduoup.com While it does not offer the same resolving power or sensitivity as HPLC or GC, it is a valuable tool for preliminary analysis. ijsra.net

The stationary phase is typically silica gel coated on a glass or aluminum plate, often containing a fluorescent indicator. rsc.org The mobile phase, or solvent system, is chosen to achieve differential migration of the barbiturates up the plate. Common solvent systems include mixtures like chloroform/acetone (e.g., 4:1 v/v) or ethyl acetate/methanol/ammonia (B1221849). rsc.orgpsu.edu

After development, the separated spots are visualized. Under UV light at 254 nm, barbiturates appear as dark spots against a fluorescent background. rsc.org For more specific detection, chromogenic spray reagents are used. A common reagent involves a sequential spray of mercuric sulfate (B86663) followed by diphenylcarbazone (B146866), which produces purple or violet spots for barbiturates. rsc.orgpsu.edu The position of the spot, represented by its Rf (retardation factor) value, is characteristic for a given barbiturate in a specific system. nih.gov

| Stationary Phase | Mobile Phase (Solvent System) | Visualization Method | Detection Limit | Reference |

|---|---|---|---|---|

| Silica Gel | Chloroform:Acetone (9:1 v/v) | HgSO₄ spray followed by diphenylcarbazone spray (purple/violet spots) | Not specified | psu.edu |

| Silica Gel with fluorescent indicator | Ethyl acetate:Methanol:25% Ammonia (85:10:5 by volume) | UV light (254 nm) and Mercuric chloride-diphenylcarbazone reagent (blue/violet spots) | 1–5 µg on a plate | rsc.org |

| Silica Gel | Chloroform-acetate (80:20) | Mercuric chloride diphenyl carbazone spray | Not specified | researchgate.net |

Capillary Electrophoresis (CE) is an analytical technique that separates ions based on their electrophoretic mobility in an electric field. acs.org It offers high separation efficiency, short analysis times, and requires minimal sample volume. ijsra.nettandfonline.com For barbiturates, which are weak acids, separation is achieved by controlling the pH of the buffer, which determines their charge state. researchgate.net

A significant advancement of CE is Micellar Electrokinetic Capillary Chromatography (MECC), which allows for the separation of both charged and neutral molecules. nih.govlongdom.orgijpsonline.com In MECC, a surfactant (like sodium dodecyl sulfate, SDS) is added to the buffer at a concentration above its critical micelle concentration. longdom.org This forms micelles that act as a pseudo-stationary phase. Neutral barbiturate molecules partition between the aqueous buffer and the hydrophobic interior of the micelles, and this differential partitioning allows for their separation. nih.govastm.org The separation of charged analytes is governed by both their electrophoretic mobility and their partitioning behavior. nih.gov

MECC has been successfully applied to the forensic analysis of barbiturates in biological fluids, demonstrating good linearity and precision. nih.govastm.org

| Technique | Capillary | Buffer/Separation Medium | Voltage | Detection | Analytes & Migration Times (min) | Reference |

|---|---|---|---|---|---|---|

| CE | 75 µm I.D. x 77 cm | 150 mM Tris buffer (pH 7.8) | 25 kV | UV (254 nm) | Pentobarbital, mephobarbital, phenobarbital, secobarbital, amobarbital | tandfonline.com |

| MECC | 75 µm x 60 cm | 85% (10 mM borate, 10 mM phosphate (B84403), 100 mM SDS) and 15% acetonitrile (pH 8.5) | 20 kV | UV (214 nm) | Phenobarbital (7.78), butalbital (8.01), amobarbital (9.41), pentobarbital (10.03), secobarbital (10.79) | nih.govastm.org |

| CE | 50 µm I.D. x 57 cm | Buffer with cyclodextrin (B1172386) (for chiral separation) | 15 kV | UV (200 and 254 nm) | Enantiomers of barbiturates | acs.org |

| In-line SPE-CE | Not specified | Not specified | Not specified | Not specified | LODs of 5 to 60 ng/mL in urine samples. | nih.gov |

Sample Preparation and Derivatization Strategies for Analytical Enhancement

Effective sample preparation is a prerequisite for reliable and accurate analysis, aiming to isolate the barbiturates of interest from the sample matrix, concentrate them, and remove interfering substances.

The choice of extraction procedure depends on the nature of the sample matrix (e.g., blood, urine, tissue, pharmaceutical tablets) and the subsequent analytical technique. ijsra.net The two most common methods are liquid-liquid extraction (LLE) and solid-phase extraction (SPE). ijsra.net

Liquid-Liquid Extraction (LLE) is a classic technique based on the differential solubility of barbiturates in two immiscible liquids. virginia.gov Since barbiturates are acidic compounds, their extraction is pH-dependent. The sample is typically acidified to a pH below the pKa of the barbiturates (around pH 7.4-8.0), converting them to their neutral, more nonpolar form. They can then be extracted from the aqueous sample into an organic solvent like chloroform, methylene (B1212753) chloride, or a mixture of heptane (B126788) and ethyl acetate. nih.govpsu.edunyc.gov After extraction, the organic solvent is evaporated, and the residue is reconstituted in a suitable solvent for analysis. nih.govnyc.gov

Solid-Phase Extraction (SPE) offers several advantages over LLE, including higher selectivity, reduced solvent consumption, and easier automation. nih.govnih.gov In SPE, the sample is passed through a cartridge containing a solid sorbent. For barbiturates, sorbents like bonded silica gel or polymeric materials are used. nih.govtandfonline.comnih.gov The process involves conditioning the sorbent, loading the sample (often buffered to a specific pH), washing away interferences with a specific solvent, and finally eluting the retained barbiturates with a different solvent. nih.govnyc.gov For example, a protocol might involve extracting barbiturates from a buffered urine sample (pH 7) onto a Bond Elute Certify II cartridge, followed by elution with an organic solvent. nih.gov SPE has been shown to provide high extraction efficiencies, often exceeding 90%. nih.gov

More recent microextraction techniques, such as flat membrane-based liquid-phase microextraction (FM-LPME), have also been developed, offering simple, efficient, and inexpensive sample preparation with very low solvent usage. nih.gov

| Method | Matrix | Key Parameters | Recovery/Efficiency | Reference |

|---|---|---|---|---|

| Solid-Phase Extraction (SPE) | Urine | Bond Elute Certify II cartridge; sample at pH 7. | 80% to 90% | nih.gov |

| Liquid-Liquid Extraction (LLE) | Serum, Plasma, Urine | Extraction with acidic phosphate buffer and methylene chloride. | Not specified | nih.gov |

| Solid-Phase Extraction (SPE) | Meconium | Polymeric (Oasis HLB) cartridge at pH 9.0. | High recoveries for most studied barbiturates. | tandfonline.com |

| Solid-Phase Extraction (SPE) | Urine | Bonded silica gel column. | >90% | nih.gov |

| Liquid-Liquid Extraction (LLE) | Biological Matrices | Extraction with methyl tert-butyl ether. | 63% to 71% | virginia.gov |

Method Validation Parameters and Performance Assessment

Method validation is a critical process that provides documented evidence that an analytical procedure is suitable for its intended purpose. globalresearchonline.net For the quantitative analysis of barbiturates, key validation parameters include linearity, precision, accuracy, and the determination of detection and quantification limits, as stipulated by guidelines such as those from the International Council for Harmonisation (ICH). wisdomlib.orgeuropa.eu

Linearity demonstrates the ability of a method to produce test results that are directly proportional to the concentration of the analyte within a given range. europa.eu It is typically evaluated by analyzing a series of standards at different concentrations and is often expressed by the correlation coefficient (R²) of the resulting calibration curve, with values close to 1.00 indicating excellent linearity. researchgate.net

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. wisdomlib.org It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.net

Accuracy indicates the closeness of the test results obtained by the method to the true value. wisdomlib.org It is often determined through recovery studies, where a known amount of the analyte is spiked into a blank matrix and the percentage of the analyte recovered by the assay is calculated. researchgate.net

The following table summarizes validation data from various studies on barbiturate analysis.

| Analytical Method | Analytes | Linearity Range (ng/mL) | Correlation Coefficient (R²) | Precision (%RSD) | Accuracy (% Recovery) | Source |

|---|---|---|---|---|---|---|

| LC-MS/MS | 17 Barbiturates | 0.1 - 100 | Not Specified | 1.6 - 8.9 | 96 - 106 | oup.com |

| RP-HPLC | 8 Barbiturates | 10 - 1000 | > 0.99 | 2.2 - 6.5 | Not Specified | researchgate.net |

| RapidFire/MS/MS | 5 Barbiturates | 50 - 10,000 | > 0.995 | < 10 | Within 10% of target | hpst.cz |

| UPLC-MS/MS | Multiple Barbiturates | 25 - 1500 | Not Specified | < 20 | Not Specified | waters.com |

| LC-MS/MS | Phenobarbital | 1920 - 72,000 | Not Specified | 1.3 - 3.2 | 97.0 - 100.8 | researchgate.net |

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. globalresearchonline.netijsra.net The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. globalresearchonline.netijsra.net These values are crucial for assessing the sensitivity of an analytical method, particularly in forensic toxicology and clinical analysis where low concentrations of substances must be reliably measured. oup.com

The following table presents LOD and LOQ values for various barbiturates determined by different analytical methods.

| Analytical Method | Matrix | Analyte(s) | LOD (ng/mL) | LOQ (ng/mL) | Source |

|---|---|---|---|---|---|

| LC-MS/MS | Horse Plasma | 17 Barbiturates | 0.003 - 1 | 0.01 - 2.5 | oup.com |

| TSQ Endura MS | Urine | Butalbital, Secobarbital | Not Specified | 5 | thermofisher.com |

| TSQ Endura MS | Urine | Amobarbital, Pentobarbital | Not Specified | 10 | thermofisher.com |

| TSQ Endura MS | Urine | Phenobarbital | Not Specified | 25 | thermofisher.com |

| FM-LPME/LC-MS | Whole Blood | Barbital, Phenobarbital, Pentobarbital | 1.5 - 3.1 | Not Specified | nih.gov |

| FM-LPME/LC-MS | Urine | Barbital, Phenobarbital, Pentobarbital | 0.6 - 3.6 | Not Specified | nih.gov |

| RP-HPLC | Urine | Multiple Barbiturates | 1 | Not Specified | researchgate.net |

Mitigation of Matrix Effects in Quantitative Analysis

Matrix effects are a significant challenge in quantitative analysis, especially when using sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov These effects arise from co-eluting components of the sample matrix that interfere with the ionization of the target analyte in the mass spectrometer's source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal). nih.govnih.gov In biological matrices such as urine or blood, these interferences can compromise the accuracy and reliability of the quantitative results. researchgate.net

Several strategies are employed to mitigate matrix effects. A primary approach is the implementation of efficient sample preparation techniques. Methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are used to clean up the sample and remove a significant portion of the interfering endogenous compounds before analysis. nih.govoup.com

The most effective strategy for correcting matrix effects is the use of an appropriate internal standard (IS). thermofisher.com An ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., d5-pentobarbital for the analysis of pentobarbital). nih.gov A SIL-IS co-elutes with the analyte and experiences nearly identical ionization suppression or enhancement, allowing for an accurate correction of the signal intensity and ensuring reliable quantification. thermofisher.com

In some cases, a "dilute-and-shoot" approach can be effective. hpst.czwaters.com This involves simply diluting the sample matrix (e.g., urine) with a solvent to reduce the concentration of interfering substances to a level where they no longer significantly impact the analyte's ionization. thermofisher.com The effectiveness of this method depends on the complexity of the matrix and the sensitivity of the instrument. hpst.cz

The assessment of matrix effects is a key part of method validation. It can be quantitatively evaluated by comparing the peak area of an analyte in a post-extraction spiked matrix sample to the peak area of the analyte in a pure solvent at the same concentration. waters.comthermofisher.com This comparison reveals the extent of signal suppression or enhancement caused by the matrix. nih.gov Studies have shown that while absolute recovery of barbiturates may vary between different urine donor samples, the use of an internal standard can correct for this variability, yielding relative recoveries that are consistently close to 100%. thermofisher.com

Role of Barbituric Acid Derivatives in Broader Organic Synthetic Applications

Barbituric Acid as a Versatile Synthon in Heterocyclic Chemistry

Barbituric acid is a key building block for the creation of various heterocyclic compounds. benthamscience.comirapa.org Its structure allows for a multitude of reactions, leading to the formation of fused pyrimidine (B1678525) derivatives and other complex heterocyclic systems. mdpi.comirapa.org These compounds are of interest due to their potential biological activities. znaturforsch.com

Development of Novel Barbiturate (B1230296) Analogues for Chemical Research

The core structure of barbituric acid has been modified extensively to create novel analogues for chemical and pharmacological research. ontosight.ai By substituting different functional groups on the barbituric acid molecule, researchers can develop compounds with tailored properties. mdpi.com This has led to the synthesis of thousands of barbiturate derivatives. mdpi.com

Utilization in the Synthesis of Non-Barbiturate Organic Compounds (e.g., Riboflavin (B1680620), Minoxidil)

Barbituric acid serves as a crucial chemical building block in the laboratory synthesis of non-barbiturate compounds. Notably, it is one of the ingredients in the synthesis of riboflavin (vitamin B2). wikipedia.org Its use made the synthesis of riboflavin more economically viable. wikipedia.org Additionally, barbituric acid is used in a method for producing the pharmaceutical drug minoxidil. wikipedia.orgchemicalbook.com

Multicomponent Reactions Involving Barbituric Acid as a Reactant

Barbituric acid and its derivatives are frequently used as reactants in multicomponent reactions (MCRs). znaturforsch.combenthamdirect.com MCRs are efficient synthetic strategies where multiple reactants combine in a single step to form a complex product. znaturforsch.com The use of barbituric acid in MCRs has led to the synthesis of a diverse range of polyheterocyclic and medicinal compounds. mdpi.combenthamdirect.com

Future Directions in Ammonium Barbiturate Chemistry Research

Exploration of Sustainable Synthetic Methodologies

The synthesis of barbiturates has traditionally involved methods that are not always environmentally benign. Consequently, a significant area of future research is the development of sustainable and green synthetic methodologies. These approaches aim to reduce or eliminate the use of hazardous solvents and reagents, improve energy efficiency, and utilize renewable resources.

One promising avenue is the use of solvent-free reaction conditions. tsijournals.com Grinding techniques, where reactants are physically ground together, have been shown to be effective for the synthesis of 5-arylidine barbituric acid derivatives. tsijournals.com This method is simple, reduces reaction times, and often leads to high yields of the desired product. tsijournals.com

Another green approach involves the use of water as a solvent, which is an inexpensive, non-toxic, and environmentally safe medium for chemical reactions. chemistryjournal.netresearchgate.net Research has demonstrated the successful synthesis of barbiturate (B1230296) derivatives in aqueous media, sometimes accelerated by catalysts. chemistryjournal.netresearchgate.net For instance, an eco-benign method for synthesizing arylidene barbiturates has been developed using ammonium (B1175870) chloride (NH4Cl) as an enolization activator in water, with reactions completing within 30 minutes and yielding solid products that can be easily filtered. researchgate.net

Future research in this area will likely focus on optimizing these green methods for the specific synthesis of ammonium barbiturate, exploring a wider range of biodegradable catalysts, and investigating energy-efficient techniques such as microwave-assisted synthesis in aqueous or solvent-free conditions. tsijournals.comjetir.org

Advancements in High-Throughput Analytical Characterization

The need for rapid and efficient analysis of barbiturates in various matrices has driven the development of advanced high-throughput analytical techniques. These methods are crucial for applications ranging from forensic toxicology to pharmaceutical quality control.

A significant advancement in this area is the use of liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). ijsra.netresearchgate.netkosfaj.org On-line column-switching ultra-fast liquid chromatography–tandem mass spectrometry (UFLC-MS/MS) has been developed for the determination of multiple barbiturates in human plasma. researchgate.net This method allows for direct injection of diluted plasma samples, with a fully automated process of extraction and analysis, achieving a total analysis time of just 3 minutes per sample. researchgate.net The recoveries for various barbiturates using this method are high (80-93%), and it offers excellent linearity and low limits of detection. researchgate.net

Another powerful tool is the Agilent RapidFire High-throughput Mass Spectrometry System, which is an ultrafast solid-phase extraction (SPE)/MS/MS system. hpst.cz This system can analyze samples with cycle times of less than 16 seconds, allowing for the analysis of over 225 samples per hour. hpst.cz A "dilute and shoot" methodology can be employed for urine samples, providing a rapid, accurate, and precise detection of barbiturates. hpst.cz

Ultra-high-performance liquid chromatography (UHPLC) coupled with triple quadrupole mass spectrometry (QqQ-MS/MS) is another high-throughput method that has been validated for the determination of a wide range of barbiturates. ijsra.net This technique allows for the differentiation of structural isomers and has been successfully applied to biological samples with a small sample volume requirement. ijsra.net The use of UPLC-MS/MS eliminates the need for the liquid-liquid extraction and derivatization steps often required in traditional gas chromatography-mass spectrometry (GC-MS) methods, significantly reducing sample preparation time. waters.com

Future developments in this field will likely focus on further miniaturization of analytical systems, the development of even faster and more sensitive detection methods, and the application of these high-throughput techniques to a wider range of complex matrices. The integration of artificial intelligence and machine learning for data processing and analysis will also play a crucial role in enhancing the capabilities of these advanced analytical platforms.

Development of Novel Theoretical Models for Complex Barbiturate Systems

Theoretical and computational chemistry are becoming increasingly vital in understanding the behavior of complex chemical systems, and barbiturates are no exception. The development of novel theoretical models provides deep insights into the structural, electronic, and reactivity properties of these compounds, which can guide the design of new derivatives with specific functionalities.

Density Functional Theory (DFT) has been widely used to study the electronic structures of barbiturate derivatives. researchgate.nettandfonline.comdergipark.org.tr These calculations can elucidate properties such as molecular geometry, electronic energy levels (HOMO and LUMO), and molecular electrostatic potential, which are crucial for understanding the reactivity and intermolecular interactions of these molecules. researchgate.nettandfonline.commdpi.com For instance, DFT studies have been used to evaluate the lipophilicity of barbiturate derivatives by calculating the Gibbs free energies of solvation. dergipark.org.tr

Quantitative Structure-Activity Relationship (QSAR) methodologies are another powerful tool for modeling the properties of barbiturates. researchgate.net QSAR studies have been used to model the gastric absorption rate of barbiturates using theoretical parameters like accessible surface area, atomic charges, and electrostatic potentials. researchgate.net These models can help in predicting the pharmacokinetic properties of new barbiturate derivatives.

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of barbiturates and their interactions with biological targets, such as receptors. mdpi.comresearchgate.net Although crystal structures for protein-barbiturate complexes are scarce, computational methods like MD simulations can help in understanding the molecular details of these interactions. researchgate.net These simulations can provide insights into the binding affinities and the specific interactions that stabilize the complex. mdpi.commdpi.com

Future research in this area will likely involve the development of more accurate and efficient computational methods. This includes the use of multiscale modeling approaches that combine quantum mechanics and molecular mechanics (QM/MM) to study large and complex systems, such as barbiturates interacting with biological membranes or receptors. The development of theoretical models that can accurately predict the properties of barbiturates in different environments will be crucial for the rational design of new materials and therapeutic agents.

Expansion of Coordination Chemistry and Supramolecular Applications

The unique structural features of the barbiturate ring, with its multiple hydrogen bond donor and acceptor sites, make it an excellent building block for coordination chemistry and the construction of supramolecular assemblies. uoregon.edursc.orgdntb.gov.ua

Barbituric acid and its derivatives can act as ligands, coordinating with a variety of metal ions. mdpi.comuni-muenchen.de A systematic study of the coordination complexes of alkali metals (Li–Cs) with barbiturates has revealed a range of polymeric coordination compounds. mdpi.com These studies show that the barbiturate anion can coordinate to metal cations, forming complex structures that also involve barbituric acid molecules and water. mdpi.com The coordination chemistry of barbiturates with transition metals has also been explored, leading to the formation of complexes with interesting structural and electronic properties. uni-muenchen.de

Furthermore, synthetic receptors have been designed to specifically bind to barbiturates through multiple hydrogen bonding interactions. acs.orgacs.org These receptors can be used for sensing applications, allowing for the colorimetric or fluorometric detection of barbiturates. acs.org The principles of molecular recognition between barbiturates and their receptors are also being explored for applications in supramolecular catalysis and the development of novel soft materials. uoregon.edu

Future directions in this field include the design and synthesis of new barbiturate-based ligands for the construction of functional coordination polymers and metal-organic frameworks (MOFs). The exploration of the self-assembly of novel barbiturate derivatives into complex supramolecular architectures with unique photophysical or electronic properties is also a promising area of research. nih.gov The development of sophisticated supramolecular systems based on barbiturate recognition could lead to new advances in sensing, drug delivery, and materials science. nih.gov

Chemical Compounds Mentioned

| Compound Name |

| This compound |

| Barbituric acid |

| 5-arylidine barbituric acid |

| 2-hydroxy-1-naphthaldehyde |

| Chitosan-SO3H |

| Ammonium chloride |

| Sodium acetate |

| Barbital |

| Allobarbital |

| Phenobarbital (B1680315) |

| Cyclobarbital |

| Amobarbital |

| Secobarbital |

| Thiopental |

| Thiamylal |

| 5-(4-methylphenyl)-5-phenylhydantoin |

| Melamine |

| 2-Thiobarbituric acid |

| Imidazole |

| Lithium |

| Sodium |

| Potassium |

| Rubidium |

| Cesium |

| Methylamine |

| Dimethylamine |

| 2-aminopyridines |

| Ninhydrin |

| 1,8-diazabicycloundec-7-ene (DBU) |

| 2-formyl benzoic acid |

| 2,6-dibromoquinone-4-chloroimide (DBQ) |

| tetracyanoquinodimethane (TCNQ) |

| chloranil (CHL) |

| chloranilic acid (CLA) |

| Butalbital |